1,3-dithiole-4-carboxylic acid physical and chemical properties
1,3-dithiole-4-carboxylic acid physical and chemical properties
An In-Depth Technical Guide to 1,3-Dithiole-4-Carboxylic Acid: Properties, Reactivity, and Synthetic Utility
Introduction: The Versatile 1,3-Dithiole Scaffold
The 1,3-dithiole ring is a five-membered, unsaturated sulfur heterocycle that serves as a foundational building block in materials science and medicinal chemistry.[1] Its derivatives, most notably tetrathiafulvalene (TTF), are renowned for their electron-donating properties, which have led to the development of organic conductors, semiconductors, and superconductors.[2] Beyond materials science, the unique electronic and structural characteristics of the 1,3-dithiole core make it an intriguing pharmacophore for drug development.
This guide focuses on a key functionalized derivative: 1,3-dithiole-4-carboxylic acid . The introduction of a carboxylic acid group onto the dithiole ring provides a versatile synthetic handle for further molecular elaboration, enabling its incorporation into more complex architectures such as polymers, metal-organic frameworks (MOFs), and biologically active molecules.[3] While this specific parent compound is not as extensively documented as its more complex derivatives, its properties and reactivity can be thoroughly understood through the established principles of its constituent functional groups and data from closely related analogues. This document serves as a technical resource for researchers, synthesizing available data and predictive analysis based on established chemical theory.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 1,3-dithiole-4-carboxylic acid are summarized below. These properties are critical for its handling, purification, and application in synthetic protocols.
Table 1: Physicochemical Properties of 1,3-Dithiole-4-Carboxylic Acid
| Property | Value / Description | Rationale / Reference |
| Molecular Formula | C₄H₄O₂S₂ | Calculated from structure. |
| Molecular Weight | 148.20 g/mol | Calculated from formula. |
| Appearance | Expected to be a crystalline solid. | Based on analogous heterocyclic carboxylic acids. |
| Melting Point | Not well-documented. | Data is sparse for the parent acid. Derivatives like esters or thiones have documented melting points. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and aqueous base. Limited solubility in nonpolar solvents. | General solubility profile for small organic acids. |
| pKa (in water) | Estimated: 2.0 - 3.2 | This compound is predicted to be a relatively strong organic acid. The estimate is based on the pKa of isomeric 1,2-dithiole-4-carboxylic acids (1.8–3.2)[4] and the known acidifying effect of replacing oxygen with sulfur in thioacetic acid (pKa ~3.4) compared to acetic acid (pKa ~4.7)[5][6]. |
Spectroscopic Profile for Structural Elucidation
Infrared (IR) Spectroscopy
The IR spectrum provides a clear and immediate confirmation of the carboxylic acid moiety.
-
O-H Stretch: A very broad and characteristic absorption band is expected between 2500-3300 cm⁻¹. This broadening is a result of strong intermolecular hydrogen bonding between acid dimers and is a hallmark of carboxylic acids.[7][8]
-
C=O Stretch: An intense, sharp absorption band should appear in the range of 1690-1760 cm⁻¹. The exact position is influenced by hydrogen bonding; in a dimeric state, this peak is typically found around 1710 cm⁻¹.[9]
-
C-O Stretch & O-H Bend: A C-O stretching vibration is expected between 1210-1320 cm⁻¹, while O-H bending vibrations appear in the 1395-1440 cm⁻¹ and 910-950 cm⁻¹ regions.[7]
-
C=C and C-S Stretches: Weaker absorptions corresponding to the dithiole ring's C=C double bond and C-S single bonds will also be present, typically in the fingerprint region (<1600 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the precise molecular structure.
-
¹H NMR Spectroscopy:
-
-COOH Proton: A highly deshielded and often broad singlet is expected in the δ 10.0-12.0 ppm range.
-
Ring Protons (H-2 and H-5): Two distinct signals are anticipated for the protons on the heterocyclic ring. The proton at the C5 position (adjacent to the carboxyl group) will likely be deshielded relative to the proton at the C2 position. Their chemical shifts are predicted to be in the vinyl or heteroaromatic region (δ 6.0-8.0 ppm).
-
-
¹³C NMR Spectroscopy:
-
Carboxyl Carbon (-COOH): A signal in the downfield region of δ 160-185 ppm is characteristic of a carboxylic acid carbon.[10]
-
Ring Carbons: Four distinct signals are expected for the ring carbons.
-
C4 (Carboxyl-bearing): This quaternary carbon will be significantly deshielded.
-
C5 (Vinyl): This methine carbon will appear in the vinyl region, deshielded by the adjacent carboxyl group.
-
C2 (Methylene-like): This carbon, situated between two sulfur atoms, will have a characteristic chemical shift.
-
The exact shifts can be influenced by solvent and concentration, but their relative positions are predictable.[11][12]
-
-
Chemical Properties and Synthetic Reactivity
The reactivity of 1,3-dithiole-4-carboxylic acid is governed by three primary features: the acidic proton, the electrophilic C2 position of the dithiole ring, and the carboxyl group as a synthetic handle.
Acidity and Deprotonation
As established by its low estimated pKa, 1,3-dithiole-4-carboxylic acid is a potent proton donor. Treatment with a mild base (e.g., sodium bicarbonate, triethylamine) will readily and quantitatively deprotonate the carboxyl group to form the corresponding carboxylate salt. This anionic form enhances water solubility and can be used in salt-formation strategies or as a nucleophile in certain reactions.
Reactivity of the 1,3-Dithiole Ring
The electronic nature of the 1,3-dithiole ring dictates its reactivity.
-
Electrophilicity at C2: Theoretical calculations and experimental evidence show that the C2 carbon (between the two sulfur atoms) has the lowest electron density.[1] In the presence of a strong acid or after hydride abstraction, the molecule can form a 1,3-dithiolylium cation, which is a stable 6π electron aromatic system.[1] This cation is highly electrophilic at the C2 position and readily undergoes attack by a wide range of nucleophiles (e.g., amines, alkoxides, Grignard reagents) to yield 2-substituted 1,3-dithioles.[13][14]
-
Ring Stability and Opening: The 1,3-dithiole ring is generally stable under acidic and neutral conditions. However, certain strong nucleophiles or bases can induce ring-opening reactions.[15] For example, related 1,3-dithiol-2-one systems can be reversibly opened by base to form an ene-dithiolate, which can act as a trap for electrophiles like CO₂.[16]
Step-by-Step Methodology
-
Step 1: Benzoin Condensation
-
Procedure: An aryl aldehyde (2.0 eq) is dissolved in ethanol. A catalytic amount of thiamine hydrochloride and an aqueous solution of sodium hydroxide are added. The mixture is heated at reflux for 2-3 hours. Upon cooling, the benzoin product crystallizes and is collected by vacuum filtration.
-
Causality: The thiamine catalyst facilitates the umpolung (reactivity inversion) of the aldehyde, allowing one molecule to act as a nucleophile and attack another, forming the C-C bond of the benzoin product.
-
-
Step 2: Conversion to α-Chloro Ketone
-
Procedure: The dried benzoin product (1.0 eq) is dissolved in a suitable solvent like dichloromethane. Triphenylphosphine (1.2 eq) and carbon tetrachloride (1.5 eq) are added, and the reaction is stirred at room temperature until TLC analysis indicates complete consumption of the starting material. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
Causality: This is an Appel-type reaction where the hydroxyl group is converted into a good leaving group and displaced by chloride, yielding the reactive α-chloro ketone intermediate.
-
-
Step 3: Formation of the Xanthate Ester
-
Procedure: The purified α-chloro ketone (1.0 eq) is dissolved in acetone. Potassium ethyl xanthate (1.1 eq) is added, and the mixture is stirred at room temperature for 4-6 hours. The potassium chloride precipitate is removed by filtration, and the solvent is evaporated from the filtrate to yield the crude xanthate ester.
-
Causality: The xanthate anion is a potent sulfur nucleophile that displaces the chloride via an Sₙ2 reaction. This step introduces the necessary sulfur atoms for the subsequent cyclization.
-
-
Step 4: Acid-Catalyzed Cyclization
-
Procedure: The crude xanthate ester is treated with a solution of hydrobromic acid in glacial acetic acid (e.g., 33% HBr in AcOH). The mixture is stirred at room temperature for 12-24 hours. The resulting precipitate, the 4,5-diaryl-1,3-dithiol-2-one, is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Causality: The strong acid protonates the carbonyl oxygen of the xanthate, promoting an intramolecular cyclization cascade. The sulfur atoms attack the ketone and the xanthate carbonyls, ultimately eliminating ethanol and forming the stable 1,3-dithiol-2-one ring. [17] From this type of intermediate, further steps involving ring modification and functional group interconversion would be required to arrive at the target 1,3-dithiole-4-carboxylic acid.
-
Conclusion and Future Outlook
1,3-dithiole-4-carboxylic acid represents a molecule of significant potential, bridging the gap between the unique electronic properties of the dithiole heterocycle and the vast synthetic possibilities offered by the carboxylic acid functional group. While comprehensive characterization data for the parent compound remains elusive in the public domain, its physical and chemical properties can be reliably predicted. Its enhanced acidity and the dual reactivity of its ring and carboxyl moiety make it a highly attractive building block for creating novel materials with tailored electronic properties and for developing new classes of bioactive compounds. Further research into the streamlined synthesis and detailed characterization of this fundamental scaffold is warranted and will undoubtedly unlock new opportunities in both materials science and drug discovery.
References
Sources
- 1. Synthesis, Properties, Chemical Reactivity of 1,3-Dithiole_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pKa values of 3-thioxo-1,2-dithiole-4- and -5-carboxylic acids and of 3-oxo-1,2-dithiole-4- and -5-carboxylic acids in aqueous solution at 298 K - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Thiocarboxylic acid - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. echemi.com [echemi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Studies on 1, 3-Dithiolium Cations. II. Reactions of 4-Phenyl Derivatives with Nucleophilic Reagents [jstage.jst.go.jp]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. The ring opening reaction of 1,3-dithiol-2-one systems is fully reversible - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
